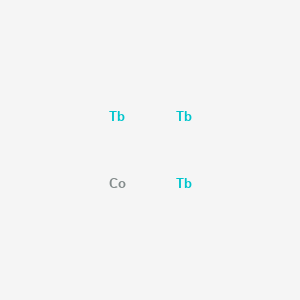
N-Ethyl-3-(triethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(triethoxysilyl)propan-1-amine is an organosilane compound that features both an amine group and a triethoxysilyl group. This dual functionality makes it a versatile compound in various chemical applications, particularly in the field of material science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it useful in a variety of industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:
3-Chloropropyltriethoxysilane+Ethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-(triethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can react with other silanes or silanols to form siloxane networks.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Common reagents include alkyl halides and acyl chlorides, with the reaction often conducted in an organic solvent.
Major Products
Hydrolysis: Produces silanols and eventually siloxane networks.
Condensation: Forms cross-linked siloxane polymers.
Substitution: Yields various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Ethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(triethoxysilyl)propan-1-amine primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or silanes. This property is particularly useful in surface modification and adhesion applications. The amine group can also participate in various chemical reactions, further enhancing the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3-(triethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propylamine
- N-(Trimethoxysilylpropyl)amine
Uniqueness
N-Ethyl-3-(triethoxysilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong adhesion and surface modification. The presence of the ethyl group also imparts additional steric hindrance, which can influence the reactivity and stability of the compound in various chemical environments.
Propiedades
Número CAS |
14206-11-2 |
|---|---|
Fórmula molecular |
C11H27NO3Si |
Peso molecular |
249.42 g/mol |
Nombre IUPAC |
N-ethyl-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-5-12-10-9-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3 |
Clave InChI |
PSIDVLNBMQXBFV-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)





![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)





